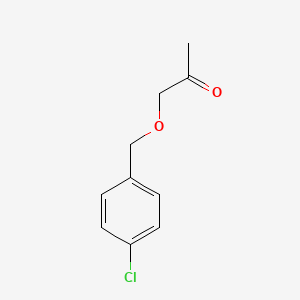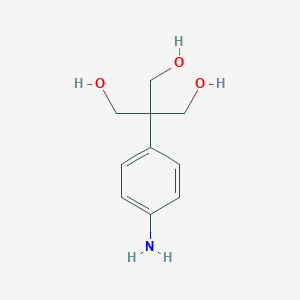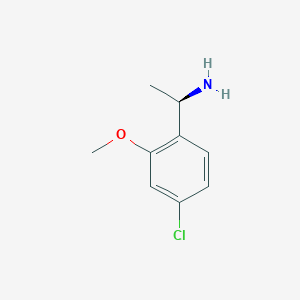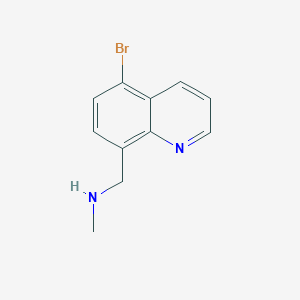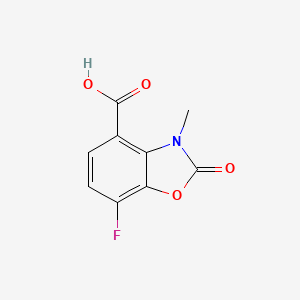![molecular formula C18H21F2NO4 B12976459 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[34]octane-6,7-dicarboxylate is a spirocyclic compound characterized by its unique structural framework This compound features a spiro[34]octane core, which is a bicyclic system where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the annulation strategy, which can be used to construct the spirocyclic core. This method may involve the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: Shares a similar spirocyclic core but with different substituents.
6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate is unique due to its specific combination of benzyl, ethyl, and difluoro groups, which confer distinct chemical and biological properties. Its structural framework allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H21F2NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
6-O-benzyl 7-O-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C18H21F2NO4/c1-2-24-15(22)14-8-17(10-18(19,20)11-17)12-21(14)16(23)25-9-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 |
Clé InChI |
UYTDNJCFAGYWSM-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


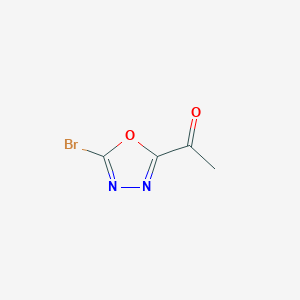
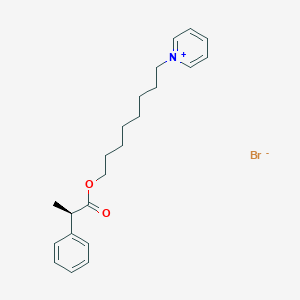


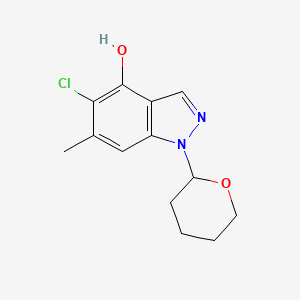

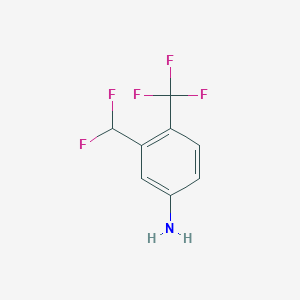
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
